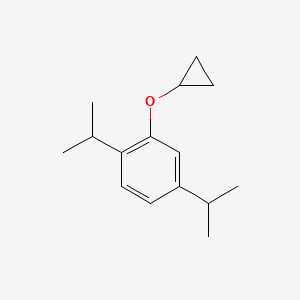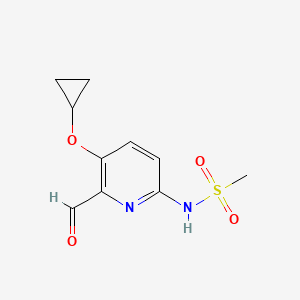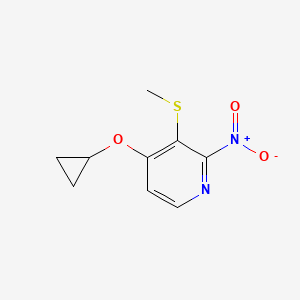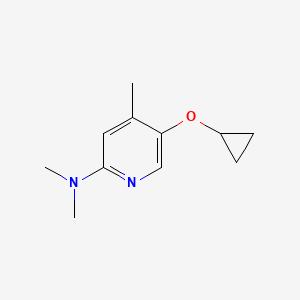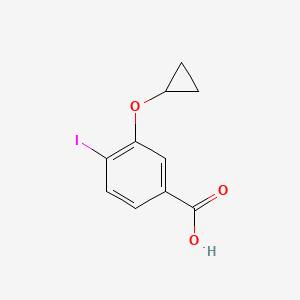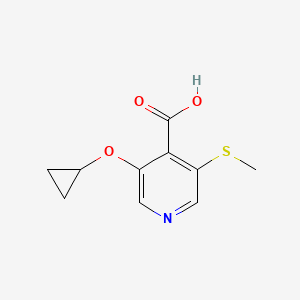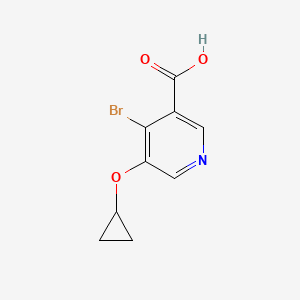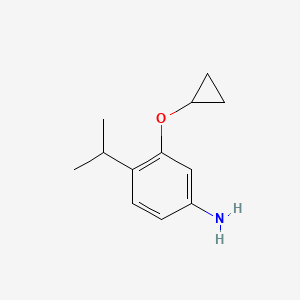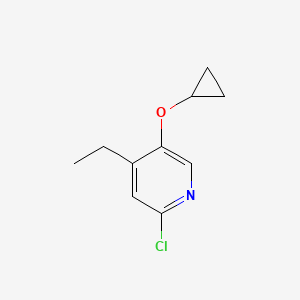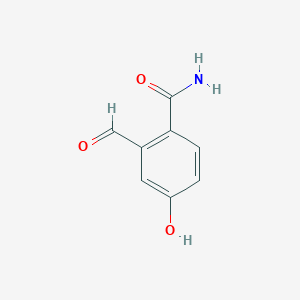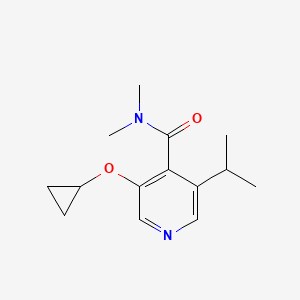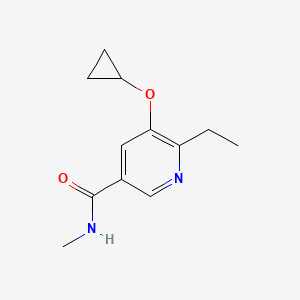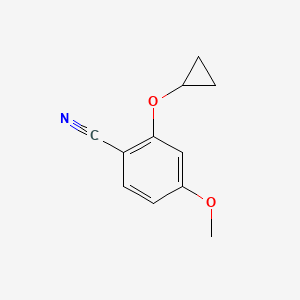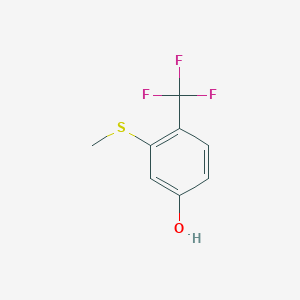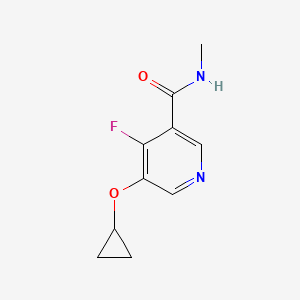
5-Cyclopropoxy-4-fluoro-N-methylnicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-4-fluoro-N-methylnicotinamide is a chemical compound with the molecular formula C10H11FN2O2 and a molecular weight of 210.20 g/mol It is known for its unique structural features, including a cyclopropoxy group and a fluorine atom attached to a nicotinamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-4-fluoro-N-methylnicotinamide typically involves the following steps:
Formation of the Nicotinamide Core: The nicotinamide core is synthesized through a series of reactions, starting from commercially available precursors.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group is introduced via a cyclopropanation reaction, which involves the addition of a cyclopropyl group to the nicotinamide core.
Fluorination: The fluorine atom is introduced using a fluorinating agent under controlled conditions to ensure selective substitution at the desired position.
Methylation: The final step involves the methylation of the amide nitrogen to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and scalable purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclopropoxy-4-fluoro-N-methylnicotinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halogenating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxy-4-fluoro-N-methylnicotinamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-4-fluoro-N-methylnicotinamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Cyclopropoxy-5-fluoro-N,N-dimethylnicotinamide: This compound shares a similar structure but has a dimethylated amide nitrogen.
5-Cyclopropyl-2-fluoro-N-methoxy-N-methylnicotinamide: This compound has a cyclopropyl group and a methoxy group instead of a cyclopropoxy group.
Uniqueness
5-Cyclopropoxy-4-fluoro-N-methylnicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H11FN2O2 |
|---|---|
Molekulargewicht |
210.20 g/mol |
IUPAC-Name |
5-cyclopropyloxy-4-fluoro-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H11FN2O2/c1-12-10(14)7-4-13-5-8(9(7)11)15-6-2-3-6/h4-6H,2-3H2,1H3,(H,12,14) |
InChI-Schlüssel |
WPMDIYASDZGGIX-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=CN=CC(=C1F)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


